2-Amino-4,5-diphenylbenzoic acid
Overview
Description
2-Amino-4,5-diphenylbenzoic acid is an organic compound characterized by the presence of an amino group and two phenyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-diphenylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4,5-diphenylbenzoic acid and an amine source.
Amination Reaction:
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-diphenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-Amino-4,5-diphenylbenzoic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-diphenylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-Amino-4,5-dimethoxybenzoic acid: Similar in structure but with methoxy groups instead of phenyl groups.
2-Amino-4,5-dichlorobenzoic acid: Contains chlorine atoms instead of phenyl groups.
2-Amino-4,5-dihydroxybenzoic acid: Features hydroxyl groups in place of phenyl groups.
Uniqueness: 2-Amino-4,5-diphenylbenzoic acid is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry.
Properties
IUPAC Name |
2-amino-4,5-diphenylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c20-18-12-16(14-9-5-2-6-10-14)15(11-17(18)19(21)22)13-7-3-1-4-8-13/h1-12H,20H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXAMEQCBGYCHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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